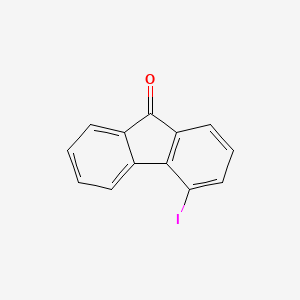

4-iodo-9h-fluoren-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7IO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAQPEXSDXXSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293563 | |

| Record name | 4-iodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-33-0 | |

| Record name | NSC90693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 9h Fluoren 9 One and Analogous Iodinated Fluorenones

Direct Iodination Approaches for Fluorene (B118485) and Fluorenone Core Structures

Direct iodination of the fluorene or fluorenone scaffold represents a traditional and straightforward approach to introduce iodine atoms onto the aromatic rings. These methods typically involve electrophilic or oxidative conditions to activate the iodine source.

Electrophilic Iodination Strategies

Electrophilic iodination is a common method for the synthesis of iodoarenes. In the context of fluorenones, this typically involves the reaction of the fluorenone substrate with an iodinating agent in the presence of a strong acid. For instance, the use of N-iodosuccinimide in sulfuric acid has been shown to convert fluorenone into 2-iodofluorenone and subsequently to 2,7-diiodofluorenone. rsc.org Similarly, a mixture of silver sulfate (B86663) and iodine in sulfuric acid can achieve the same transformation. rsc.org The acidic conditions are crucial for generating a potent electrophilic iodine species.

Another approach involves the use of iodine in the presence of an oxidizing acid mixture. For example, the iodination of fluorene with iodine, nitric acid, and sulfuric acid in acetic acid has been reported to produce 2,7-diiodofluorene. tandfonline.com This diiodofluorene can then be oxidized to the corresponding 2,7-diiodofluorenone. conicet.gov.ar The choice of the oxidizing agent is critical; fuming nitric acid is reported to be essential for the formation of the diiodo product, while 70% nitric acid primarily yields 2-iodofluorene. tandfonline.com

The direct iodination of aromatic compounds with electron-withdrawing groups, such as fluorenone, can be challenging. However, systems like tetra-N-iodoglycoluril-iodine-sulfuric acid have been shown to generate the triiodine cation (I3+), a powerful iodinating agent capable of iodinating deactivated aromatic rings. researchgate.net

Oxidative Iodination Protocols

Oxidative iodination methods provide an alternative to traditional electrophilic substitution, often proceeding under milder conditions. These protocols typically involve the use of an oxidant to generate a reactive iodine species from a less reactive iodine source, such as molecular iodine (I2) or iodide salts. nih.gov

One such method involves the use of iodine in combination with peracetic acid in an acetic acid solvent. This system has been successfully applied to the iodination of fluorene, yielding 2-iodofluorene in 65% yield, and with an excess of the reagents, 2,7-diiodofluorene in 68% yield. rsc.org These reactions highlight the electrophilic nature of the attacking iodine species generated in situ. rsc.org

Another example of oxidative iodination is the use of iodine with a mixture of red fuming nitric acid and sulfuric acid in acetic acid to convert fluorene to 2,7-diiodofluorene in a 79% crude yield. tandfonline.com The subsequent oxidation of the resulting diiodofluorene provides the corresponding diiodofluorenone. conicet.gov.ar

Palladium-Catalyzed Annulation and Cyclization Routes to Fluorenones

In recent years, palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including fluorenones. These methods often offer high efficiency, regioselectivity, and functional group tolerance, providing access to a wide range of substituted fluorenone derivatives that are not easily accessible through classical methods.

Palladium-Catalyzed Cyclocarbonylation of ortho-Halobiaryls

A highly efficient method for the synthesis of fluorenones is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. organic-chemistry.orgnih.govacs.orgnih.gov This reaction involves the intramolecular carbonylation of an ortho-halo-substituted biphenyl (B1667301) derivative in the presence of a palladium catalyst and carbon monoxide.

This methodology has been shown to be effective for the synthesis of various substituted fluoren-9-ones, accommodating both electron-donating and electron-withdrawing substituents with high yields. organic-chemistry.orgnih.gov For example, the cyclocarbonylation of 4'-substituted-2-iodobiphenyls yields 2-substituted fluoren-9-ones, while 3'-substituted 2-iodobiphenyls produce 3-substituted fluoren-9-ones with good regioselectivity. nih.govacs.orgnih.gov The reaction conditions typically involve using palladium acetate (B1210297) as the catalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine, a base like anhydrous cesium pivalate, and DMF as the solvent at elevated temperatures under an atmosphere of carbon monoxide. organic-chemistry.org This method has also been successfully extended to the synthesis of polycyclic and heterocyclic fluorenones. organic-chemistry.orgnih.govacs.orgnih.gov

The proposed mechanism for this transformation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of carbon monoxide and subsequent intramolecular C-H activation and cyclization to form the fluorenone skeleton. organic-chemistry.org

Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes

A novel and efficient route to fluoren-9-ones involves the palladium-catalyzed annulation of in situ generated arynes with 2-haloarenecarboxaldehydes. nih.govacs.orgnih.govacs.orgsigmaaldrich.com This method provides a convenient synthesis of substituted fluoren-9-ones from readily available starting materials and avoids the use of harsh oxidizing agents and strong mineral acids. nih.gov

In a typical procedure, the aryne is generated from a precursor such as 2-(trimethylsilyl)phenyl triflate in the presence of a fluoride (B91410) source like cesium fluoride. nih.govacs.org This aryne then reacts with a 2-haloarenecarboxaldehyde in the presence of a palladium catalyst, such as Pd(dba)2, and a phosphine ligand, like P(o-tolyl)3, to afford the desired fluoren-9-one. nih.gov The reaction has been shown to be tolerant of various substituents on the benzaldehyde (B42025) ring, including multiple halogens. nih.gov

The proposed mechanism for this reaction is complex and may proceed through several pathways. One possibility involves the oxidative cyclization of Pd(0) with the aryne to form a palladacycle, which then undergoes oxidative addition with the 2-haloarenecarboxaldehyde. nih.gov Alternatively, the Pd(0) catalyst could insert into the carbon-halogen bond of the aldehyde first, followed by carbopalladation of the aryne. nih.gov

Domino Oxidative Palladium-Catalysis for One-Pot Fluorenone Synthesis

A domino oxidative palladium-catalyzed process offers a one-pot synthesis of fluorenones from simple starting materials like benzylamines and iodo arenes. acs.orgnih.govlookchem.com This reaction proceeds through a series of C-H activation and coupling steps to construct the tricyclic fluorenone core. nih.govlookchem.com

The reaction is initiated by the ortho C(sp²)–H activation of a simple benzylamine, which is directed by the amine group, to form a five-membered palladacycle. acs.orglookchem.com This intermediate then couples with an external iodo arene to form an ortho-arylated product. nih.govlookchem.com Significantly, the reaction continues with the activation of C(sp³)–H and C(sp²)–H bonds in an intramolecular oxidative Heck-type coupling to form a tricyclic imine system. nih.govlookchem.com Subsequent hydrolysis during the workup affords the final fluorenone product. acs.orglookchem.com This one-pot operation allows for the efficient construction of multiple C-C bonds. nih.gov

Microwave-Assisted Intramolecular Palladium-Mediated Cyclizations of o-Iodobenzophenones

A highly effective method for the synthesis of fluoren-9-ones involves the intramolecular palladium-catalyzed cyclization of o-iodobenzophenones. The application of microwave irradiation has been shown to significantly accelerate this transformation, leading to high yields in remarkably short reaction times. acs.orgescholarship.orgsci-hub.se

This methodology transforms substituted 2-iodobenzophenones into the corresponding fluoren-9-ones using a palladium catalyst, a base, and a suitable solvent under microwave conditions. escholarship.org Research has demonstrated that bis(triphenylphosphine)palladium(II) chloride [PdCl2(PPh3)2] is an effective catalyst for this cyclization, with cesium carbonate (Cs2CO3) serving as an efficient base. acs.orgescholarship.org The choice of solvent is also critical, with dimethylacetamide (DMA) proving to be optimal. acs.org

Under optimized conditions, various substituted fluoren-9-ones have been synthesized in yields ranging from 56% to 92% within 30 to 45 minutes. escholarship.orgsci-hub.se This represents a significant improvement over traditional thermal methods, which often require much longer reaction periods. escholarship.org The reaction is initiated by the oxidative addition of the palladium(0) species to the C-I bond of the o-iodobenzophenone, followed by an intramolecular C-H activation/arylation to form the five-membered ring of the fluorenone core. Reductive elimination then regenerates the active palladium(0) catalyst, completing the catalytic cycle.

The table below summarizes the optimized conditions and yields for the synthesis of fluoren-9-one from 2-iodobenzophenone.

Table 1: Optimization of Microwave-Assisted Palladium-Catalyzed Cyclization of 2-Iodobenzophenone

| Catalyst (mol%) | Base (equiv.) | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|

Modified Ullmann Coupling Protocols for Iodinated Fluorenone Derivatization

The Ullmann coupling reaction, a copper-catalyzed nucleophilic aromatic substitution, serves as a powerful tool for the derivatization of iodinated fluorenones. This method allows for the formation of new carbon-nitrogen (C-N) and other carbon-heteroatom bonds at the position of the iodine atom, providing access to a wide array of functionalized fluorenone derivatives. conicet.gov.aracs.org

A modified Ullmann protocol has been successfully employed for the synthesis of novel nitrogenated aromatic compounds by reacting 2,7-diiodofluorenone with carbazole (B46965) derivatives. conicet.gov.arconicet.gov.ar In this procedure, the coupling is carried out using copper-bronze as the catalyst, potassium carbonate as the base, and 18-crown-6 (B118740) as a phase-transfer catalyst in o-dichlorobenzene at elevated temperatures. conicet.gov.ar This approach yields molecules that combine the fluorenone and carbazole moieties, which are of interest for applications in organic materials with specific optoelectronic properties. conicet.gov.ar

The reaction conditions for the Ullmann coupling can be tailored to facilitate the desired transformation. While traditional Ullmann reactions often require harsh conditions, modern modifications, including the use of specific ligands and alternative copper sources, have enabled these couplings to proceed under milder conditions with improved yields. acs.org For instance, the amination of bromo- and iodo-fluorenes has been achieved using copper(I) oxide as a catalyst in N-methyl-2-pyrrolidone (NMP) with aqueous ammonia, demonstrating a more environmentally and economically favorable approach. nih.gov

Below is a table detailing the synthesis of a dicarbazolylfluorenone derivative via a modified Ullmann coupling.

Table 2: Modified Ullmann Coupling of 2,7-Diiodofluorenone with Carbazole

| Fluorenone Reactant | Nucleophile | Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

|---|

Synthesis of Fluorenones via C-F Cleavage and Carbonylative Arylation

An innovative approach to fluorenone synthesis involves the transition-metal-catalyzed coupling of 2-halogenated benzotrifluorides with arylboronic acids, followed by an intramolecular carbonylative arylation through C-F bond cleavage. conicet.gov.arresearchgate.net This method provides a facile route to various fluorenones by constructing the cyclic ketone from readily available starting materials.

The process begins with a Suzuki-Miyaura cross-coupling reaction between a 2-halogenated benzotrifluoride (B45747) and an arylboronic acid. The resulting 2-arylbenzotrifluoride intermediate then undergoes an intramolecular carbonylative arylation. This key cyclization step is typically promoted by a strong acid, such as trifluoromethanesulfonic acid, in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which facilitates the C-F bond cleavage and subsequent ring closure to form the fluorenone structure. researchgate.net The electron-withdrawing nature of the trifluoromethyl group is crucial for facilitating the deprotonation and subsequent transformations at neighboring positions. conicet.gov.arresearchgate.net

This strategy is advantageous as it allows for the construction of a wide variety of substituted fluorenones by simply varying the coupling partners. The reaction sequence demonstrates good functional group tolerance. researchgate.net

Metal-Free Oxidative Cyclization Approaches

In the pursuit of more sustainable synthetic methods, metal-free oxidative cyclization reactions have emerged as a viable alternative for the synthesis of fluorenones. These methods avoid the use of potentially toxic and expensive transition metals.

One such approach is the tert-butyl hydroperoxide (TBHP)-promoted cross-dehydrogenative coupling (CDC) of N-methyl-2-(aminomethyl)biphenyls. acs.orgconicet.gov.ar This metal- and additive-free reaction proceeds via a radical mechanism to afford highly substituted fluorenones in fair to good yields. The methodology is compatible with a range of functional groups, including methoxy, cyano, nitro, and chloro groups, as well as certain phenol (B47542) protecting groups. conicet.gov.arrsc.org However, electron-withdrawing groups on the radical-accepting aromatic ring can have a negative impact on the reaction yield. conicet.gov.ar

Another notable metal-free method is the intramolecular dehydrogenative arylation of 2-phenylbenzaldehydes, promoted by a catalytic amount of a quaternary ammonium (B1175870) salt in the presence of a persulfate oxidant. researchgate.net This novel oxidative acylation process proceeds without the need for transition metals, acids, or bases, offering a direct route to fluorenones and related structures like xanthones and anthrones. researchgate.net

Synthetic Pathways Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained prominence in organic synthesis as versatile and environmentally benign oxidants. Their application in the synthesis of fluorenones has been demonstrated through intramolecular oxidative C-H functionalization.

One reported pathway involves the use of a hypervalent iodine reagent to mediate the cyclization of a biaryl precursor. For instance, the intramolecular acylation of a 2-phenylbenzaldehyde (B32115) can be facilitated by a hypervalent iodine(III) reagent. A plausible mechanism involves the initial oxidation of the aldehyde to a carboxylic acid derivative, which then forms an acyl radical. This radical subsequently undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by aromatization to yield the fluorenone product. rsc.org These reagents offer mild and highly chemoselective oxidizing properties, making them attractive for complex molecule synthesis. umich.edu The development of catalytic systems using hypervalent iodine compounds continues to be an active area of research, promising more efficient and sustainable routes to fluorenones. operachem.com

Mechanistic Investigations into the Formation and Reactivity of 4 Iodo 9h Fluoren 9 One and Its Precursors

Elucidation of Palladium-Catalyzed Reaction Mechanisms (e.g., oxidative addition, reductive elimination, carbene insertion)

Palladium-catalyzed reactions are a cornerstone for the synthesis of complex aromatic systems like fluorenones. These transformations typically proceed through a catalytic cycle involving fundamental organometallic steps. The synthesis of fluoren-9-ones via the annulation of arynes with 2-haloarenecarboxaldehydes provides a clear example of such a cycle.

The catalytic cycle generally begins with the oxidative addition of an organohalide, such as a 2-iodo- or 2-bromobenzaldehyde (B122850) derivative, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar arylpalladium(II) intermediate, increasing the oxidation state and coordination number of the metal center.

Following oxidative addition, several pathways can lead to the fluorenone product. In the annulation reaction involving an in-situ generated aryne, the arylpalladium(II) intermediate can undergo carbopalladation of the aryne to form a new palladacycle. An alternative proposed pathway involves the initial formation of a palladacycle from Pd(0) and the aryne, followed by oxidative addition of the 2-haloarenecarboxaldehyde to create a Pd(IV) intermediate. Subsequent reductive elimination , a process where two ligands are expelled from the metal center to form a new covalent bond, releases the product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.

Another relevant mechanistic step in palladium catalysis is carbene insertion . In certain synthetic routes, a palladium-carbene intermediate is formed from precursors like diazo compounds. This electrophilic carbene can then undergo migratory insertion into a palladium-carbon bond, creating a new carbon-carbon bond and extending the carbon framework, which can be a key step in building the fluorenone skeleton. For instance, a denitrogenative cascade reaction for synthesizing fluorenes involves a proposed C–H activation on a hydrazone to form a palladacycle, followed by steps that ultimately yield the product.

| Step | Description | Palladium Oxidation State Change | Key Intermediate Type |

|---|---|---|---|

| Catalyst Activation | Generation of the active Pd(0) species from a precatalyst. | - | Pd(0)Ln |

| Oxidative Addition | Reaction of Pd(0) with a 2-haloarenecarboxaldehyde (Ar-X). | 0 → +2 | Ar-Pd(II)-X |

| Carbopalladation/Cyclization | Insertion of an aryne into the Ar-Pd bond, followed by intramolecular cyclization. | No Change | Palladacycle |

| Reductive Elimination | Formation of the C-C bond to release the fluorenone product. | +2 → 0 | Fluorenone Product |

Role of Reactive Intermediates (e.g., arynes, carbocations, radical anions) in Fluorenone Ring Formation

The formation of the tricyclic fluorenone system often proceeds through highly reactive, transient species that are crucial for the key bond-forming events.

Arynes are prominent intermediates in several efficient syntheses of fluorenones. Generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, these neutral, highly strained molecules readily participate in cycloaddition and annulation reactions. In palladium-catalyzed syntheses, an aryne can react with a 2-haloarenecarboxaldehyde to construct the fluorenone skeleton, a method that is particularly effective for producing substituted fluorenones.

Carbocations are another class of key intermediates, particularly in acid-catalyzed cyclization reactions. For instance, the conversion of N-alkyl-2-arylbenzamides into fluorenone derivatives under acidic conditions is proposed to proceed via an electrophilic aromatic substitution pathway where a stabilized carbocationic species attacks the adjacent aromatic ring to form the central five-membered ring. Similarly, reactions involving propargylic alcohols can form carbocation or allenyl cation intermediates that lead to functionalized fluorene (B118485) derivatives. Tf₂O-mediated intramolecular rearrangements can also involve carbocation formation prior to the cyclization that yields the final product.

Radical anions are typically associated with the reactivity of the fluorenone carbonyl group but are also relevant to its formation under certain conditions. The fluorenone radical anion, (FlO)⁻, can be generated by the flash photolysis of certain precursors or by direct reduction with alkali metals. Studies using ESR and Raman spectroscopy have provided detailed characterization of these species. While often studied in the context of electron transfer reactions involving fluorenone itself, radical mechanisms are also central to some synthetic routes. For example, metal-free syntheses can proceed through radical cyclizations, and photocatalyzed methods often rely on the generation of acyl radicals from biarylcarboxylic acids, which then cyclize to form the fluorenone ring system.

**3.3. Analysis of Regioselectivity and

Advanced Functionalization and Derivatization Strategies for 4 Iodo 9h Fluoren 9 One Scaffolds

Chemical Transformations at the Iodinated Position via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The iodine atom at the 4-position of the fluorenone core is a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex, conjugated systems.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the 4-iodofluorenone and various aryl or vinyl boronic acids or esters. nih.govmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, the coupling of 4-iodo-9H-fluoren-9-one with different arylboronic acids can yield a series of 4-aryl-9H-fluoren-9-one derivatives. The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.com Studies have shown that the regioselectivity of Suzuki-Miyaura reactions on poly-halogenated fluorenones is often dictated by the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds. libretexts.org

The Sonogashira coupling provides a direct route to introduce alkyne moieties at the 4-position, creating 4-alkynyl-9H-fluoren-9-one derivatives. libretexts.orgwikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org The resulting acetylenic linkage extends the π-conjugation of the fluorenone system, which is highly desirable for applications in organic electronics and materials science. mdpi.comunige.ch The reaction conditions can be tuned to achieve high yields, and copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the use of copper. libretexts.org

Table 1: Examples of Cross-Coupling Reactions on this compound

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Phenyl-9H-fluoren-9-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 4-(Phenylethynyl)-9H-fluoren-9-one |

| Suzuki-Miyaura | 2-Thienylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | 4-(Thiophen-2-yl)-9H-fluoren-9-one |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH, Toluene | 4-((Trimethylsilyl)ethynyl)-9H-fluoren-9-one |

Diversification and Substitution Reactions on the Fluorenone Core

Beyond the iodinated position, the fluorenone core itself offers multiple avenues for structural diversification. The carbonyl group and the adjacent methylene (B1212753) bridge in the reduced fluorene (B118485) form are key reactive sites.

The synthesis of 9,9-disubstituted fluorene derivatives is crucial for tuning the solubility, thermal stability, and electronic properties of fluorene-based materials. labxing.com One common approach involves the deprotonation of the C9 position of a fluorene precursor followed by alkylation. However, for this compound, this requires prior reduction of the ketone. A more direct method involves palladium-catalyzed reactions. For example, 2-iodobiphenyls can react with α-diazoesters in the presence of a palladium catalyst to form 9,9-disubstituted fluorenes through a tandem C(sp²)-H activation and carbenoid insertion sequence. labxing.comnih.gov This strategy allows for the introduction of two new substituents at the C9 position in a single step. labxing.com

Table 2: Methods for 9,9-Disubstitution of Fluorene Scaffolds

| Starting Material | Reagents | Key Transformation | Product Type |

| 2-Iodobiphenyl | α-Diazoester, Pd(OAc)₂ | C-H Activation/Carbenoid Insertion | 9,9-Dicarboalkoxyfluorene |

| 9H-Fluorene | Alkyl halide, Strong base (e.g., n-BuLi) | Deprotonation-Alkylation | 9,9-Dialkylfluorene |

| 9H-Fluoren-9-one | Grignard reagent, followed by dehydration | Nucleophilic addition | 9-Alkylidene-9H-fluorene |

The carbonyl group of this compound is a key functional group for creating spirocyclic systems. The reaction with diols in the presence of an acid catalyst leads to the formation of cyclic ketals. This not only protects the ketone but also introduces new structural motifs.

A particularly important class of derivatives are the spirofluorenes, such as spiro[fluorene-9,9'-xanthene] (B3069175) (SFX). acs.org These are often synthesized through a one-pot acid-catalyzed condensation of a fluorenone with a phenol (B47542) derivative. acs.org The resulting spiro-compounds have a three-dimensional structure that can prevent intermolecular aggregation and improve the performance of organic light-emitting diodes (OLEDs). pku.edu.cnwhiterose.ac.uknih.gov The synthesis of SFX derivatives from this compound would introduce an iodine atom that can be further functionalized via cross-coupling reactions, allowing for the creation of complex, multi-functional materials. nih.gov

The reaction of the ketone in this compound with hydrazine (B178648) or its derivatives yields hydrazones. mdpi.com These hydrazones are versatile intermediates that can undergo a variety of subsequent cyclization reactions. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, a common scaffold in medicinal chemistry. mdpi.com Furthermore, certain hydrazones derived from fluorenone have been shown to undergo cyclization to form various heterocyclic systems, expanding the chemical space accessible from this starting material. mdpi.com

Introducing nitrogen-containing heterocycles to the fluorenone backbone can significantly alter its electronic and biological properties. acs.org This can be achieved through various synthetic strategies. One approach is the palladium-catalyzed C-H activation and annulation with nitrogen-containing reactants. Another method involves the construction of the fluorenone core from nitrogen-containing precursors. For example, a palladium-catalyzed cyclization of o-halobiaryls, where one of the aryl rings contains a nitrogen atom, can be used to synthesize azafluorenones. organic-chemistry.org Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction, offer a powerful tool for the rapid assembly of complex nitrogen-enriched heterocyclic scaffolds fused to other aromatic systems, a strategy that could be adapted for fluorenone derivatives. acs.org

Advanced Spectroscopic and Structural Characterization of 4 Iodo 9h Fluoren 9 One and Its Derivatives

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For 4-iodo-9H-fluoren-9-one, a single-crystal X-ray diffraction study would provide invaluable information about its molecular geometry, intermolecular interactions, and crystal packing.

A review of crystallographic data for various fluorene (B118485) and 9-fluorenone (B1672902) derivatives reveals that the fluorene moiety is generally planar. However, substitutions at various positions can introduce slight distortions to this planarity. In the case of this compound, the bulky iodo substituent at the 4-position would likely influence the crystal packing through steric effects and potential halogen bonding interactions.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of data that would be generated.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 12.20 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

| R-factor | 0.035 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic study.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of a compound, providing insights into its electronic structure and its ability to accept or donate electrons. The electrochemical behavior of 9-fluorenone and its derivatives has been a subject of interest due to their applications in organic electronics.

The parent 9-fluorenone molecule is known to undergo reversible one-electron reduction to form a stable radical anion. The introduction of an iodo substituent at the 4-position is expected to influence the reduction potential. The electron-withdrawing nature of the iodine atom would likely make the reduction of the carbonyl group more favorable, resulting in a less negative reduction potential compared to the unsubstituted 9-fluorenone.

A typical cyclic voltammogram for a fluorenone derivative would show a reversible reduction wave corresponding to the formation of the radical anion. The potential of this wave provides information about the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule.

Below is a hypothetical data table summarizing the expected electrochemical data for this compound in comparison to 9H-fluoren-9-one.

Hypothetical Electrochemical Data

| Compound | First Reduction Potential (E¹/₂) (V vs. Fc/Fc⁺) |

| 9H-fluoren-9-one | -1.85 |

| This compound | -1.78 |

Note: The data in this table is hypothetical and illustrates the expected trend in reduction potentials upon iodination of the fluorenone core.

Further electrochemical studies could also explore the formation of dianions at more negative potentials and investigate the electrochemical behavior of other derivatives of this compound to understand structure-property relationships.

Applications of 4 Iodo 9h Fluoren 9 One in Advanced Materials Science and Chemical Research

Intermediate and Building Block in the Synthesis of Complex Organic Molecules

The fluorene (B118485) and fluorenone skeletons are recognized as important structural motifs and versatile building blocks in the field of organic synthesis. researchgate.net The presence of the iodine atom on the 4-iodo-9H-fluoren-9-one molecule significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent functional group for participating in a variety of metal-catalyzed cross-coupling reactions.

This reactivity allows chemists to use this compound as a foundational piece to construct more elaborate molecular architectures. For instance, it can serve as a substrate in reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to a diverse range of complex organic molecules. The fluorenone core provides a rigid, planar, and photoactive component, while the iodine atom acts as a strategic attachment point for introducing other functional groups or extending the conjugated system. This makes it an indispensable precursor for creating novel compounds for pharmaceuticals, agrochemicals, and functional materials. researchgate.netnbinno.com

| Coupling Reaction | Bond Formed | Typical Reagents |

| Suzuki Coupling | Carbon-Carbon (Aryl-Aryl) | Arylboronic acid, Palladium catalyst, Base |

| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkynyl) | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base |

| Heck Coupling | Carbon-Carbon (Aryl-Alkenyl) | Alkene, Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine, Palladium catalyst, Base |

Components in Optoelectronic Materials Development

The unique electronic and optical properties of the fluorene scaffold, such as high photoluminescence quantum efficiency and good charge carrier mobility, make it a desirable component in materials designed for optoelectronic applications. nbinno.com this compound serves as a key building block for synthesizing these advanced materials, with the iodine atom providing a convenient point for chemical modification and polymerization.

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is heavily dependent on the charge-carrier mobility of the organic semiconductor used in its active layer. Polyfluorene derivatives are known for their high charge-carrier mobilities. ossila.com this compound can be used as a monomer in the synthesis of such semiconducting polymers. By polymerizing this building block, often with other co-monomers, researchers can create materials with well-ordered molecular packing in the solid state, which is crucial for efficient charge transport. The ability to create well-defined, high-molecular-weight polymers through reactions involving the iodo-functional group allows for the development of high-performance semiconductors for OFETs.

In the realm of Organic Solar Cells (OSCs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electricity. The fluorenone core is an electron-withdrawing moiety, making it a suitable building block for creating electron acceptor (n-type) materials for use in bulk-heterojunction OSCs. rsc.orgscispace.comresearchgate.net Specifically, it has been explored for the design of non-fullerene acceptors (NFAs). rsc.orgscispace.com Using this compound, chemists can synthesize complex acceptor molecules by attaching other electron-deficient or electron-rich units via the iodine position. rsc.org This molecular engineering allows for precise control over the material's light absorption spectrum and electronic energy levels, which are key parameters for maximizing the power conversion efficiency of OSCs. chalmers.sersc.org

| Device | Key Parameter | Role of Fluorenone Moiety |

| OLED | Emission Color / Efficiency | Emitter, Charge Transporter |

| OFET | Charge Carrier Mobility | Semiconductor Channel |

| OSC | Power Conversion Efficiency | Electron Acceptor |

Utilization in Supramolecular Chemistry and Crystal Engineering

Beyond its role in covalent synthesis, this compound is also a valuable tool in supramolecular chemistry and crystal engineering. The specific arrangement of atoms in the molecule allows it to participate in highly directional non-covalent interactions, which can be used to control the assembly of molecules in the solid state.

The iodine atom in this compound is capable of forming a specific type of non-covalent interaction known as a halogen bond. nih.gov This interaction occurs between the electrophilic region on the outer side of the iodine atom (called a σ-hole) and a Lewis basic (electron-donating) site on an adjacent molecule. frontiersin.org Halogen bonding is highly directional and predictable, making it a powerful tool for guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. cam.ac.ukchemrxiv.org The strength of this bond can be tuned, offering precise control over the resulting supramolecular architecture. nih.gov

In addition to halogen bonding, the large, flat, electron-rich surface of the fluorenone core can participate in aromatic interactions, such as π-π stacking. chemrxiv.org These interactions, where the aromatic rings of neighboring molecules stack on top of each other, work in concert with the more directional halogen bonds to stabilize the crystal lattice. By carefully designing molecules based on the this compound scaffold, researchers can engineer crystalline materials with specific packing motifs and, consequently, desired bulk properties. nih.govnih.gov

| Interaction Type | Description | Key Feature on this compound |

| Halogen Bonding | A directional, non-covalent interaction between an electrophilic halogen and a Lewis base. | Iodine atom (σ-hole) |

| Aromatic (π-π) Stacking | An attractive interaction between the aromatic rings of adjacent molecules. | Planar fluorenone core |

Probes and Reagents in Chemical Biology Research

This compound serves as a versatile precursor in the synthesis of specialized probes and reagents for chemical biology research. Its utility stems from the reactivity of the iodine atom, which allows for the introduction of various functional groups, including radioisotopes and fluorophores. These modifications transform the basic fluorenone scaffold into sophisticated tools for imaging and studying biological processes at the molecular level.

Radioiodinated Derivatives as Chemical Imaging Agents for Receptor Studies

The development of radiolabeled ligands is crucial for in vivo imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are instrumental in studying receptor distribution and density in the brain. Derivatives of this compound have been investigated as potential radiotracers for imaging specific neuroreceptors.

A notable application is in the development of ligands for the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in the study of neurological and psychiatric disorders. Researchers have synthesized a series of 9H-fluoren-9-one derivatives, including radioiodinated versions, to evaluate their efficacy as imaging agents for these receptors.

One such derivative, a meta-iodine substituted 9-fluorenone (B1672902), has shown significant promise. ucf.edunih.gov This compound, when radiolabeled with iodine-125 (B85253) ([¹²⁵I]5), demonstrated high binding affinity and selectivity for α7-nAChRs. ucf.edunih.gov Preclinical studies in mice revealed that [¹²⁵I]5 exhibits favorable properties for a brain imaging agent, including good blood-brain barrier permeability and significant brain uptake. ucf.edunih.gov

Table 1: In Vitro and In Vivo Properties of a Radioiodinated 9-Fluorenone Derivative for α7-nAChR Imaging

| Property | Value | Reference |

| Binding Affinity (Ki) | 9.3 ± 0.4 nM | ucf.edu |

| Peak Brain Uptake | 7.5 ± 0.9 %ID/g | ucf.edunih.gov |

| Radiochemical Yield | High | ucf.edu |

Further in vivo experiments, including ex vivo autoradiography and micro-SPECT/CT imaging, have corroborated the potential of this radioiodinated fluorenone derivative as a valuable tool for visualizing α7-nAChRs in the living brain. ucf.edunih.gov These studies underscore the importance of the this compound scaffold in designing next-generation molecular imaging probes for neuroscience research.

Fluorescent Probes for Multiphoton Fluorescence Microscopy (for research purposes)

Multiphoton fluorescence microscopy (MPM) is a powerful imaging technique that allows for high-resolution, three-dimensional imaging of biological samples with reduced phototoxicity and deeper tissue penetration compared to conventional fluorescence microscopy. The development of fluorescent probes with high two-photon absorption (TPA) cross-sections is essential for the advancement of MPM.

The fluorene ring system, the core structure of this compound, is a well-established building block for the synthesis of two-photon fluorescent probes. Fluorene derivatives are known for their high fluorescence quantum yields and photostability, which are desirable characteristics for imaging probes. By strategically modifying the fluorene structure, typically by introducing electron-donating and electron-accepting groups, researchers can create molecules with large TPA cross-sections.

While direct synthesis from this compound is not extensively detailed in the reviewed literature, the general principles of designing fluorene-based probes are well-documented. The synthesis of these probes often involves creating a D-π-A (donor-π-acceptor) or D-π-A-π-D architecture, where the fluorene moiety acts as the π-bridge. The reactivity of halogenated fluorenes makes them valuable synthons in the palladium-catalyzed cross-coupling reactions frequently used to construct these complex fluorescent molecules.

Table 2: Properties of Representative Fluorene-Based Two-Photon Fluorescent Probes

| Probe Characteristic | Description |

| Core Structure | Fluorene or 9,9-disubstituted fluorene |

| Design Strategy | Donor-π-Acceptor (D-π-A) or symmetric (D-π-D, A-π-A) |

| Key Properties | High two-photon absorption cross-section, high fluorescence quantum yield, photostability |

| Applications | Live-cell imaging, deep-tissue imaging, tracking of biomolecules |

For instance, fluorene derivatives have been successfully employed for the specific imaging of cellular organelles such as the endoplasmic reticulum and lysosomes. These probes are designed to accumulate in specific subcellular compartments, enabling researchers to visualize their dynamics during cellular processes like apoptosis. The versatility of the fluorene scaffold allows for the fine-tuning of the probes' photophysical and biological properties, making them valuable tools in chemical biology and biomedical research.

Future Research Directions and Emerging Trends for 4 Iodo 9h Fluoren 9 One

Development of More Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences, and the synthesis of 4-iodo-9H-fluoren-9-one is no exception. Future research in this area will likely prioritize the development of routes that are not only efficient in terms of yield and purity but also minimize environmental impact.

Key research directions include:

Aerobic Oxidation: A significant advancement in the synthesis of fluorenones has been the use of air as a green oxidant. rsc.org The aerobic oxidation of 9H-fluorenes, often catalyzed by a simple base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as tetrahydrofuran (B95107) (THF), presents a highly efficient and environmentally benign alternative to traditional methods that employ stoichiometric amounts of heavy metal oxidants like chromium trioxide. researchgate.net Research is expected to focus on optimizing these conditions for the synthesis of this compound, potentially exploring novel catalysts to enhance reaction rates and selectivity under even milder conditions. researchgate.net

Catalytic C-H Activation and Cyclization: Palladium-catalyzed reactions have proven effective for the synthesis of the fluorenone core. organic-chemistry.org Future work could explore the direct C-H activation and subsequent intramolecular cyclization of appropriately substituted precursors to construct the this compound skeleton. This approach would offer high atom economy by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality, while also minimizing waste generation.

| Method | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Oxidation | Uses stoichiometric heavy metal oxidants (e.g., CrO₃). researchgate.net | Established methodology. |

| Aerobic Oxidation | Utilizes air as the oxidant with a base catalyst (e.g., KOH). rsc.org | Environmentally friendly, high atom economy, mild reaction conditions. researchgate.net |

| Palladium-Catalyzed Cyclization | Involves intramolecular cyclization of precursors. organic-chemistry.org | High efficiency and functional group tolerance. organic-chemistry.org |

| Flow Chemistry | Continuous reaction processing. | Improved safety, scalability, and process control. |

Exploration of Novel Reactivity Modes and Catalytic Applications

The presence of both an electron-withdrawing ketone and a versatile carbon-iodine bond suggests that this compound possesses a rich and largely unexplored reactivity profile. Future research is expected to delve into harnessing this reactivity for novel synthetic transformations and catalytic applications.

Potential areas of exploration include:

Cross-Coupling Reactions: The iodo-substituent is an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. While these reactions are well-established, their application to this compound to synthesize a diverse library of derivatives for various applications remains a fertile ground for research.

C-H Functionalization: Direct C-H functionalization of the fluorenone core, guided by the existing substituents, could provide a highly efficient means of accessing more complex derivatives. Research into the regioselective C-H activation of this compound would open up new avenues for molecular elaboration.

Photoredox Catalysis: The conjugated fluorenone system suggests that this compound and its derivatives could be active in photoredox catalysis, either as photosensitizers or as substrates in light-mediated reactions.

Asymmetric Catalysis: The development of chiral fluorenone-based ligands for asymmetric catalysis is an emerging area of interest. The 4-iodo-substituent could serve as a key anchoring point for the introduction of chiral auxiliaries, leading to new catalysts for enantioselective transformations.

Advanced Design and Synthesis of Functional Materials with Tuned Properties

Fluorenone derivatives are recognized for their intriguing and tunable photophysical and electronic properties, making them promising candidates for a variety of functional materials. researchgate.net The 4-iodo-substituent provides a crucial anchor point for systematically modifying the molecular structure to fine-tune these properties for specific applications.

Future research will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Fluorene (B118485) and fluorenone derivatives are well-established components of OLEDs due to their high photoluminescence efficiency and good charge transport properties. mdpi.com The introduction of different substituents at the 4-position of the fluorenone core via the iodo-group can significantly impact the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the resulting OLEDs. researchgate.netsemanticscholar.org

Organic Photovoltaics (OPVs): The electron-accepting nature of the fluorenone unit makes its derivatives suitable for use as non-fullerene acceptors in OPVs. By strategically modifying the structure of this compound, it is possible to tune the absorption spectrum and energy levels to better match those of common donor materials, thereby enhancing device performance.

Chemosensors: The fluorescence of fluorenone derivatives can be sensitive to the presence of specific analytes. The 4-iodo-substituent can be used to introduce recognition moieties for the development of highly sensitive and selective fluorescent chemosensors for ions or small molecules.

| Substituent Type | Effect on HOMO-LUMO Gap (HLG) | Effect on HOMO Energy Level | Effect on LUMO Energy Level | Potential Application |

|---|---|---|---|---|

| Electron-Donating | Decrease researchgate.netsemanticscholar.org | Increase researchgate.netsemanticscholar.org | Increase researchgate.netsemanticscholar.org | Red-shifted emission in OLEDs |

| Electron-Withdrawing | Increase researchgate.netsemanticscholar.org | Decrease researchgate.netsemanticscholar.org | Decrease researchgate.netsemanticscholar.org | Blue-shifted emission in OLEDs, improved electron transport |

| Increased Conjugation | Decrease researchgate.netsemanticscholar.org | Increase researchgate.netsemanticscholar.org | Decrease researchgate.netsemanticscholar.org | Broadened absorption in OPVs |

Deeper Mechanistic Understanding through Synergistic Experimental and Theoretical Approaches

A comprehensive understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and novel applications. The synergy between experimental and theoretical approaches is expected to be instrumental in achieving this deeper understanding. nih.gov

Future research efforts in this domain will likely involve:

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps, such as the oxidation of the corresponding fluorene, can provide valuable insights into the reaction mechanism and help identify the rate-determining step. researchgate.net

In Situ Spectroscopic Monitoring: The use of in situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing a more complete picture of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. mdpi.com This theoretical data can complement experimental findings and guide the design of new experiments.

By combining these experimental and theoretical tools, researchers can develop a more nuanced and predictive understanding of the chemical behavior of this compound, which will undoubtedly accelerate the discovery of new and innovative applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-iodo-9H-fluoren-9-one, and how can purity be ensured post-synthesis?

- Methodological Answer : Palladium-catalyzed annulation of arynes with 2-haloarenes is a robust method for synthesizing fluorenone derivatives. For 4-iodo-substituted variants, ensure stoichiometric control of iodinating agents (e.g., iodine monochloride) and monitor reaction progress via HPLC. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3). Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL) for refining crystallographic data, ensuring R-values < 5%. Complement with FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and C-I (~500 cm⁻¹) stretches. UV-Vis spectroscopy can validate π-conjugation patterns (λmax ~300-350 nm) .

Q. How does the iodine substituent influence the solubility and stability of 4-iodo-9H-luoren-9-one in common solvents?

- Methodological Answer : The iodine atom increases hydrophobicity, reducing solubility in polar solvents (e.g., water, methanol). Opt for dichloromethane or toluene for dissolution. Stability tests under light/heat (via TGA/DSC) show decomposition at >200°C. Store in amber vials at -20°C to prevent photodegradation .

Q. What are the key reactivity patterns of the iodo group in cross-coupling reactions?

- Methodological Answer : The C-I bond participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ (1-5 mol%) and K₂CO₃ in DMF/H₂O (3:1). Monitor via TLC and isolate biaryl products via recrystallization. Note: Iodo groups exhibit slower reactivity compared to bromo analogues, requiring extended reaction times (24-48 hrs) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Compare experimental IR/NMR data with computational predictions (e.g., DFT using Gaussian). Cross-validate with NIST-standardized reference spectra .

Q. What mechanistic insights explain the iodine substituent’s role in directing electrophilic aromatic substitution (EAS)?

- Methodological Answer : The iodine atom acts as an ortho/para-directing group due to its electron-withdrawing inductive effect and resonance donation. Use kinetic isotope effects (KIE) studies and Hammett plots to quantify directing strength. Monitor regioselectivity in nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) reactions .

Q. How can contradictory reports on the compound’s reactivity in photoredox catalysis be reconciled?

- Methodological Answer : Contradictions may stem from solvent polarity or light-source variability. Design controlled experiments with standardized LED wavelengths (e.g., 450 nm). Use radical trapping agents (TEMPO) to confirm intermediate formation. Compare quantum yields using actinometry .

Q. What are the degradation pathways of this compound under ambient conditions, and how can they be mitigated?

- Methodological Answer : Primary degradation involves C-I bond cleavage under UV light, forming fluorenone. Characterize byproducts via LC-MS and EPR spectroscopy. Add antioxidants (BHT) or use inert atmospheres (N₂/Ar) to suppress radical-mediated pathways .

Q. How can computational modeling (DFT/MD) predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Optimize geometry using B3LYP/6-311+G(d,p). Calculate electrostatic potential maps to identify halogen-bonding sites (C-I⋯O/N). Validate with XRD to confirm packing motifs (e.g., π-π stacking distances ~3.5 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.